5-Methyl-4-phenyl-6,7-dihydro-1H-1,2-diazepin-6-ol
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Overview
Description
5-Methyl-4-phenyl-6,7-dihydro-1H-1,2-diazepin-6-ol is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes a diazepine ring fused with a phenyl group and a hydroxyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-6,7-dihydro-1H-1,2-diazepin-6-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted hydrazine with a suitable diketone or ketoester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-6,7-dihydro-1H-1,2-diazepin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The diazepine ring can be reduced to form a more saturated ring system.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 5-Methyl-4-phenyl-6,7-dihydro-1H-1,2-diazepin-6-one.
Reduction: Formation of a more saturated diazepine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-Methyl-4-phenyl-6,7-dihydro-1H-1,2-diazepin-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-6,7-dihydro-1H-1,2-diazepin-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2-diazepine: Similar structure but lacks the methyl and hydroxyl groups.
6,7-Dihydro-1H-1,2-diazepin-6-ol: Similar structure but lacks the phenyl group.
5-Methyl-1,2-diazepine: Similar structure but lacks the phenyl and hydroxyl groups.
Uniqueness
5-Methyl-4-phenyl-6,7-dihydro-1H-1,2-diazepin-6-ol is unique due to the presence of both the phenyl and hydroxyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
5109-67-1 |
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Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-methyl-4-phenyl-6,7-dihydro-1H-diazepin-6-ol |
InChI |
InChI=1S/C12H14N2O/c1-9-11(7-13-14-8-12(9)15)10-5-3-2-4-6-10/h2-7,12,14-15H,8H2,1H3 |
InChI Key |
OYKXRYNASDDQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NNCC1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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